molecular formula C13H15NO3 B1283436 Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate CAS No. 329956-53-8

Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate

Cat. No.: B1283436
CAS No.: 329956-53-8
M. Wt: 233.26 g/mol
InChI Key: BHRTVWYTAPOXDC-UHFFFAOYSA-N
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Description

Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate is a chemical compound with the molecular formula C13H15NO3. It is known for its role as an intermediate in organic synthesis and is used in various chemical reactions and processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate typically involves the reaction of benzylamine with methyl acrylate under reflux conditions. This reaction forms N,N-bis(β-methoxycarbonylethyl)benzylamine, which is then cyclized in the presence of sodium methoxide to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrrolidines, alcohols, and other derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, participate in chemical reactions, and influence biological pathways. The specific pathways and targets depend on the context of its use and the reactions it undergoes .

Properties

IUPAC Name

methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-17-13(16)11-8-14(9-12(11)15)7-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHRTVWYTAPOXDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN(CC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20569801
Record name Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20569801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329956-53-8
Record name Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20569801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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